molecular formula C12H18N6O B455826 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide CAS No. 438219-38-6

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide

Cat. No.: B455826
CAS No.: 438219-38-6
M. Wt: 262.31g/mol
InChI Key: QAYHKYYRFKPJAH-UHFFFAOYSA-N
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Description

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is a chemical compound with the molecular formula C12H18N6O and a molecular weight of 262.31 g/mol. This compound features a unique structure combining an adamantane core with a tetrazole ring and a carbohydrazide group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide typically involves the reaction of adamantane derivatives with tetrazole and carbohydrazide precursors. One common method includes the following steps:

    Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Tetrazole Ring Formation: The functionalized adamantane is then reacted with sodium azide and an appropriate nitrile to form the tetrazole ring.

    Carbohydrazide Introduction: Finally, the tetrazole-adamantane intermediate is reacted with hydrazine or a hydrazine derivative to introduce the carbohydrazide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring and carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the adamantane core.

    Reduction: Reduced forms of the tetrazole or carbohydrazide groups.

    Substitution: Substituted tetrazole or carbohydrazide derivatives.

Scientific Research Applications

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The adamantane core provides structural rigidity and enhances the compound’s stability and bioavailability. The carbohydrazide group can form hydrogen bonds with biological targets, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide: Similar structure with a phenyl group on the tetrazole ring.

    Adamantane derivatives: Compounds with various functional groups attached to the adamantane core.

    Tetrazole derivatives: Compounds featuring the tetrazole ring with different substituents.

Uniqueness

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is unique due to its combination of the adamantane core, tetrazole ring, and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(tetrazol-2-yl)adamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHKYYRFKPJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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